molecular formula C30H29N5O5S B2566040 3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1106720-77-7

3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B2566040
CAS No.: 1106720-77-7
M. Wt: 571.65
InChI Key: DURLPUQDWNANMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[1,2-c]quinazolin-3-one core substituted with a propanamide chain at position 2 and a sulfanyl-linked carbamoylmethyl group at position 3. The sulfanyl group may contribute to redox activity or hydrogen bonding, while the carbamoyl and propanamide functionalities could modulate solubility and target binding .

Properties

IUPAC Name

3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O5S/c1-39-21-11-7-19(8-12-21)17-31-26(36)16-15-25-29(38)35-28(33-25)23-5-3-4-6-24(23)34-30(35)41-18-27(37)32-20-9-13-22(40-2)14-10-20/h3-14,25H,15-18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURLPUQDWNANMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a unique imidazoquinazoline backbone, which is known for its diverse biological activities. The presence of methoxyphenyl and sulfanyl groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Imidazoquinazolines have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains.
  • Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one often act as inhibitors of specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.
  • DNA Interaction : Some imidazoquinazolines intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

A study focused on the anticancer properties of imidazoquinazolines found that derivatives significantly inhibited the growth of various cancer cell lines. The compound's mechanism involved the induction of apoptosis via mitochondrial pathways. Specific findings included:

CompoundCell LineIC50 (µM)Mechanism
A1MCF-75.0Apoptosis induction
A2HeLa4.5DNA intercalation

These results suggest that modifications to the imidazoquinazoline structure can enhance anticancer efficacy.

Antimicrobial Activity

Another study evaluated the antimicrobial effects against resistant bacterial strains. The compound exhibited significant activity against:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

These findings indicate potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Research on anti-inflammatory properties revealed that the compound reduced pro-inflammatory cytokine levels in vitro. The study highlighted:

  • Reduction in IL-6 and TNF-alpha levels
  • Inhibition of NF-kB signaling pathway

This suggests a mechanism by which the compound could mitigate inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Synthesis Yield Reference
Target Compound Imidazo[1,2-c]quinazolin-3-one 2-(N-(4-methoxyphenylmethyl)propanamide); 5-(sulfanylcarbamoylmethyl-4-methoxyphenyl) Under investigation N/A
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazolin-3-one 2-(2-furylmethylpropanamide); 5-(sulfanylethylcarbamate-3,4-dimethoxyphenyl) Not reported N/A
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo-triazole 3-propanamide; 4-benzothiazolylphenyl; 5-(4-chlorophenyl)thiazolo-triazole Anticancer (predicted) N/A
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Cyanoacetamide 4-methoxyphenylhydrazine; 4-sulfamoylphenyl Not reported 95%
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) Oxadiazole-thiazole 4-ethoxyphenylpropanamide; sulfanyl-linked oxadiazole-thiazole Antibacterial (potential) 80%
Functional Group Analysis
  • Sulfanyl vs. Sulfamoyl Groups : The target compound’s sulfanyl group (C–S–C) differs from sulfamoyl (SO₂–NH₂) groups in –2. Sulfanyl may offer better membrane permeability, while sulfamoyl enhances hydrogen-bonding capacity .
  • 4-Methoxyphenyl vs. Other Aryl Groups : The 4-methoxyphenyl substituents in the target compound likely improve pharmacokinetics compared to 4-chlorophenyl () or furylmethyl () groups, which may alter metabolic stability or target affinity .
Pharmacological Insights
  • Anticancer Potential: Compounds with imidazoquinazolinone or thiazolo-triazole cores (e.g., ) are associated with tubulin inhibition or apoptosis induction. The target compound’s propanamide chain may mimic coumarin-carboxamide derivatives () in disrupting microtubule dynamics .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step reactions, including coupling agents like HBTU () and condensation steps with acetic acid catalysis ( ). Key intermediates are purified via vacuum filtration and characterized using:

  • 1H/13C-NMR : To confirm substituent positions and structural integrity (e.g., δ 10.72 ppm for imine protons in ).
  • FTIR : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) ( ).
  • Elemental Analysis : Validates C, H, N percentages against theoretical values (). Yield optimization may require adjusting reaction time, solvent polarity, or stoichiometric ratios (e.g., 28% vs. 95.7% yields in ) .

Q. How are key functional groups (e.g., imidazoquinazolinone, methoxyphenyl) identified spectroscopically?

  • Imidazoquinazolinone Core : 13C-NMR signals at ~157–160 ppm for carbonyl carbons ( ).
  • Methoxyphenyl Groups : 1H-NMR singlets at ~3.8 ppm for methoxy protons ( ).
  • Sulfanyl Linkers : FTIR peaks at ~650–750 cm⁻¹ for C-S stretching (). Discrepancies in spectral data (e.g., unexpected splitting) may indicate isomerism or incomplete purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfanyl-linked intermediate synthesis?

Low yields (e.g., 28% in ) may arise from:

  • Side Reactions : Competing oxidation of sulfanyl groups (). Use inert atmospheres or antioxidants.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may hinder crystallization. Switch to DMF or THF ().
  • Catalyst Loading : Increase HBTU or triethylamine to drive coupling reactions (). Monitor progress via TLC or in-situ NMR .

Q. What mechanistic insights explain the compound’s potential bioactivity in medicinal chemistry?

The imidazoquinazolinone core may interact with kinase ATP-binding pockets, while methoxyphenyl groups enhance lipophilicity for membrane penetration (). Computational docking (e.g., AutoDock Vina) can predict binding affinities. Validate via:

  • Enzyme Assays : Measure IC₅₀ against target kinases.
  • SAR Studies : Modify sulfanyl or methoxy substituents to assess activity changes ().

Q. How can AI and computational tools improve synthesis or activity prediction?

  • COMSOL Multiphysics : Simulate reaction kinetics to optimize temperature/pH ( ).
  • Machine Learning : Train models on PubChem data () to predict solubility or toxicity.
  • Quantum Chemistry (DFT) : Calculate transition states for sulfanyl oxidation pathways () .

Q. How should researchers resolve contradictions in biological assay data across studies?

Discrepancies in IC₅₀ values may stem from:

  • Assay Conditions : Varying ATP concentrations in kinase assays. Standardize protocols ().
  • Cell Line Variability : Use isogenic cell lines to control for genetic drift.
  • Metabolic Stability : Assess cytochrome P450 interactions via hepatic microsome assays.

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Yields

StepReagents/ConditionsYieldCharacterization Method
1HBTU, DMSO, triethylamine ()68.6%1H-NMR, FTIR
2NaOCl, ethanol ()91%HRMS, 13C-NMR

Q. Table 2: Functional Group Identification

GroupNMR/FTIR SignatureEvidence Source
Methoxyphenyl1H-NMR: 3.8 ppm (s)
Imidazoquinazolinone13C-NMR: 157–160 ppm (C=O)
SulfanylFTIR: 650–750 cm⁻¹ (C-S stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.